Tetraphenyltin
Overview
Description
Tetraphenyltin is an organotin compound with the chemical formula ( \text{Sn(C}_6\text{H}_5\text{)}_4 ). It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Tetraphenyltin is a member of the polycyclic aromatic group of compounds . It is used as a starting material or catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of chiral tetraphenylenes based on a [2 + 2 + 2] cycloaddition of triynes . This interaction results in the formation of new compounds with unique properties.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the chemical reactions it is involved in. In the case of the synthesis of chiral tetraphenylenes, this compound contributes to the formation of a new carbon-carbon bond, altering the structure of the reactants .
Pharmacokinetics
It is known that this compound exhibits good thermal stability , which may influence its bioavailability in certain applications.
Result of Action
The result of this compound’s action is the formation of new compounds with unique properties. For example, in the synthesis of chiral tetraphenylenes, this compound helps produce derivatives with good yields and excellent enantioselectivities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of lithography, this compound-based resists have been developed for electron beam and extreme ultraviolet lithography . The performance of these resists can be affected by factors such as the composition of the development solution and the energy of the radiation source .
Biochemical Analysis
Biochemical Properties
It is known that Tetraphenyltin is a stable compound that is incompatible with strong acids and strong oxidizing agents
Cellular Effects
It is known that this compound is toxic by inhalation, in contact with skin, and if swallowed . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Molecular Mechanism
A study has shown that a this compound derivative, SnMSF 4, can be used as a negative resist in electron beam and extreme ultraviolet lithography . The solubility change of the SnMSF 4 resist depends on the decomposition of the sulfonium group .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound .
Dosage Effects in Animal Models
It is known that this compound is toxic by inhalation, in contact with skin, and if swallowed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenyltin can be synthesized through several methods. One common method involves the reaction of chlorobenzene, tin tetrachloride, and sodium metal in dry toluene. The reaction proceeds as follows: [ \text{4 C}_6\text{H}_5\text{Cl} + \text{SnCl}_4 + 4 \text{Na} \rightarrow \text{Sn(C}_6\text{H}_5\text{)}_4 + 4 \text{NaCl} ] This reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetraphenyltin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower organotin compounds.
Substitution: this compound can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Lower organotin compounds such as triphenyltin hydride.
Substitution: Substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tetraphenyltin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Comparison with Similar Compounds
Triphenyltin chloride: Another organotin compound with three phenyl groups and one chlorine atom.
Tetraphenylethene: A compound with a similar phenyl group structure but different central atom.
Comparison:
Tetraphenyltin vs. Triphenyltin chloride: this compound is less toxic and more stable compared to triphenyltin chloride, which is highly toxic and used as a pesticide.
This compound vs. Tetraphenylethene: While both compounds have phenyl groups, this compound contains a tin atom, making it an organometallic compound, whereas tetraphenylethene is purely organic.
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry
Properties
IUPAC Name |
tetraphenylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAMBJMSSNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022071 | |
Record name | Tetraphenyl tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022071 | |
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Molecular Weight |
427.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, tetraphenyl- | |
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Record name | Tetraphenyltin | |
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CAS No. |
595-90-4 | |
Record name | Tetraphenyltin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-90-4 | |
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Record name | Tetraphenyl tin | |
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Record name | Tetraphenyltin | |
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Record name | Stannane, tetraphenyl- | |
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Record name | Tetraphenyl tin | |
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Record name | Tetraphenyltin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.977 | |
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Record name | TETRAPHENYL TIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E04398N | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraphenyltin?
A1: this compound has the molecular formula (C6H5)4Sn and a molecular weight of 427.09 g/mol. []
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Numerous techniques have been employed for its characterization, including:* Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of bonds, particularly useful for studying the Sn-phenyl bond. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the structure and dynamics of this compound, including phenyl ring rotations and interactions with solvents. [, , , ]* Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, valuable for identifying this compound and its fragments in complex mixtures. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule, revealing information about its electronic structure and conjugation. []
Q3: What is the crystal structure of this compound?
A3: this compound crystallizes in a tetragonal system belonging to the space group P42/n. The molecule exhibits tetrahedral symmetry, with the tin atom at the center and the four phenyl rings extending outwards. [, ]
Q4: How does the molecular motion of this compound change with temperature and pressure?
A4: Studies using NMR and neutron scattering have shown that this compound molecules undergo two primary types of motion: * Isotropic Rotation: The entire molecule rotates freely in space. This motion becomes more prominent at higher temperatures. * Phenyl Ring Oscillation/Reorientation: The phenyl rings oscillate about the Sn-C bond and can undergo reorientations. These motions are affected by both temperature and pressure. [, ]
Q5: Is this compound compatible with common organic solvents?
A5: Yes, this compound exhibits good solubility in various non-polar organic solvents, such as benzene, toluene, and chloroform. This solubility is crucial for its use in various chemical reactions and applications. [, ]
Q6: What are some applications of this compound?
A6: While not as widely used as other organotin compounds, this compound has found applications in: * Catalysis: It serves as a co-catalyst in polymerization reactions, particularly in the ring-opening polymerization of lactones and the polymerization of acetylene derivatives. [, , , , ] * Organic Synthesis: It acts as a phenylating agent in reactions with other organometallic compounds. [, ] * Material Science: Its use in developing new materials, such as graphene, for energy storage applications shows promise. []
Q7: How does this compound compare to other phenyltin compounds in terms of toxicity?
A7: Generally, this compound exhibits lower toxicity compared to triphenyltin and diphenyltin compounds. This difference in toxicity is attributed to its relatively low uptake and slower metabolism within organisms. [, ]
Q8: What is the primary route of metabolism for this compound in rats?
A8: Research indicates that the liver plays a significant role in metabolizing this compound in rats. Following oral administration, the compound accumulates rapidly in the liver and is metabolized into diphenyltin as the major metabolite. []
Q9: Does this compound interact with cell membranes?
A9: Unlike triphenyltin and diphenyltin compounds, which readily interact with and disrupt lipid bilayers, this compound shows limited interaction with model membranes. This minimal interaction contributes to its lower toxicity. [, ]
Q10: Has this compound been detected in environmental samples?
A10: While not as extensively studied as other organotin compounds like tributyltin, research has identified this compound in environmental samples, including water, sediments, and mussels. These findings highlight its persistence and potential for bioaccumulation in aquatic ecosystems. [, ]
Q11: What are the environmental concerns associated with this compound?
A11: While less toxic than other phenyltins, its persistence in the environment raises concerns. [] More research is needed to assess its long-term impact on ecosystems.
Q12: Are there efforts to find alternatives to this compound?
A12: Research is ongoing to explore less toxic and more environmentally friendly alternatives for specific applications. These efforts often focus on catalysts with improved biodegradability and lower toxicity profiles. []
Q13: How is the concentration of this compound determined in environmental and biological samples?
A13: Analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are commonly employed to quantify this compound levels in various matrices. [, ]
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